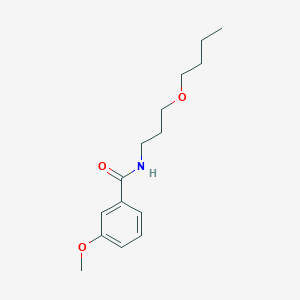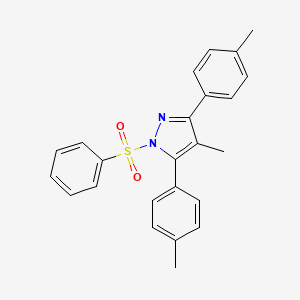![molecular formula C14H22N2OS B4702036 N-[3-(4-methyl-1-piperidinyl)propyl]-2-thiophenecarboxamide](/img/structure/B4702036.png)
N-[3-(4-methyl-1-piperidinyl)propyl]-2-thiophenecarboxamide
Descripción general
Descripción
N-[3-(4-methyl-1-piperidinyl)propyl]-2-thiophenecarboxamide, also known as TAK-659, is a novel small molecule inhibitor that has gained significant attention in the scientific community due to its potential applications in cancer treatment.
Mecanismo De Acción
N-[3-(4-methyl-1-piperidinyl)propyl]-2-thiophenecarboxamide works by selectively inhibiting the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in the development and progression of cancer. BTK plays a critical role in the signaling pathways that regulate cell survival and proliferation in cancer cells. By inhibiting BTK, N-[3-(4-methyl-1-piperidinyl)propyl]-2-thiophenecarboxamide disrupts these pathways and induces apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
N-[3-(4-methyl-1-piperidinyl)propyl]-2-thiophenecarboxamide has been shown to have a favorable safety profile and minimal toxicity in preclinical models. It is well-tolerated by animals and does not cause significant adverse effects on normal tissues. In addition to its anticancer effects, N-[3-(4-methyl-1-piperidinyl)propyl]-2-thiophenecarboxamide has also been found to have immunomodulatory effects, which may enhance the immune response against cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[3-(4-methyl-1-piperidinyl)propyl]-2-thiophenecarboxamide has several advantages for lab experiments, including its high potency and selectivity for BTK, its favorable safety profile, and its ability to enhance the efficacy of other cancer treatments. However, N-[3-(4-methyl-1-piperidinyl)propyl]-2-thiophenecarboxamide also has some limitations, such as its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for the study of N-[3-(4-methyl-1-piperidinyl)propyl]-2-thiophenecarboxamide. One area of focus is the development of more efficient and cost-effective synthesis methods to increase the availability of the compound for research and clinical use. Another area of interest is the investigation of N-[3-(4-methyl-1-piperidinyl)propyl]-2-thiophenecarboxamide in combination with other cancer treatments, such as immunotherapy and targeted therapy. Additionally, further studies are needed to determine the optimal dosage and treatment duration of N-[3-(4-methyl-1-piperidinyl)propyl]-2-thiophenecarboxamide in different types of cancer. Overall, N-[3-(4-methyl-1-piperidinyl)propyl]-2-thiophenecarboxamide shows great promise as a potential anticancer agent and warrants further investigation.
In conclusion, N-[3-(4-methyl-1-piperidinyl)propyl]-2-thiophenecarboxamide is a novel small molecule inhibitor that has shown promising results in the treatment of various types of cancer. Its selective inhibition of BTK and favorable safety profile make it a promising candidate for further research and clinical development. However, more studies are needed to fully understand its mechanism of action, optimize its synthesis, and determine its optimal dosage and treatment duration in different types of cancer.
Aplicaciones Científicas De Investigación
N-[3-(4-methyl-1-piperidinyl)propyl]-2-thiophenecarboxamide has been extensively studied in preclinical models and has shown promising results in the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. It has been found to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways that are critical for cancer cell survival and proliferation. Additionally, N-[3-(4-methyl-1-piperidinyl)propyl]-2-thiophenecarboxamide has been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and immunotherapy.
Propiedades
IUPAC Name |
N-[3-(4-methylpiperidin-1-yl)propyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2OS/c1-12-5-9-16(10-6-12)8-3-7-15-14(17)13-4-2-11-18-13/h2,4,11-12H,3,5-10H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYTXGBAJSXCSLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCCNC(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-cyano-N-[1-(2,5-dimethylphenyl)ethyl]-3-(5-ethyl-2-thienyl)acrylamide](/img/structure/B4701953.png)
![2-[({3-[(methylamino)carbonyl]phenyl}amino)carbonyl]benzoic acid](/img/structure/B4701965.png)
![1-[2-(2,3-dimethylphenoxy)propanoyl]-4-(2-pyridinyl)piperazine](/img/structure/B4701969.png)

![3-[2-(2-chloro-4,6-dimethylphenoxy)ethyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B4701979.png)

![2-(3-fluorobenzylidene)-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B4701992.png)
![N'-allyl-N-[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]carbamimidothioic acid](/img/structure/B4701998.png)
![2-{[2-(4-pyridinyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4702000.png)
![N-1-adamantyl-2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4702045.png)
![6-cyclopropyl-N-(4-fluorophenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4702048.png)

![N-(2-fluorophenyl)-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4702060.png)
![1-(2,2-dimethylpropanoyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B4702065.png)